molecular formula C18H15N3OS B2575326 2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 324022-74-4

2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B2575326
CAS No.: 324022-74-4
M. Wt: 321.4
InChI Key: MNCPWKNJMHGLAU-CAPFRKAQSA-N
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Description

The compound 2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile features a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 2. A Schiff base linkage connects this core to a 1-methyl-2-oxoindole moiety.

Properties

IUPAC Name

2-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-21-14-8-4-2-7-12(14)16(18(21)22)20-17-13(10-19)11-6-3-5-9-15(11)23-17/h2,4,7-8H,3,5-6,9H2,1H3/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCPWKNJMHGLAU-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=C(C4=C(S3)CCCC4)C#N)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\C3=C(C4=C(S3)CCCC4)C#N)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Tetrahydrobenzo[b]thiophene Cores

(a) 2-[(E)-(2-Thienylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile ()
  • Structure : Replaces the indole moiety with a thienyl group.
  • Molecular Formula : C₁₄H₁₂N₂S₂ vs. C₁₉H₁₇N₃OS (target).
  • Key Differences :
    • Thiophene substituent introduces sulfur atoms, altering electronic properties (e.g., increased π-conjugation).
    • Lower molecular weight (272.38 g/mol) compared to the target compound.
  • Spectral Data: Not reported, but IR and NMR would highlight S–C and C=N stretching vibrations distinct from the indole-based target.
(b) 2-[(2-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile ()
  • Structure : Substituted with a chlorobenzylidene group.
  • Melting point data unavailable, but chloro-substituted analogs often exhibit higher melting points due to stronger intermolecular interactions.

Indole-Based Schiff Base Derivatives

(a) Methyl-2-({methyl[(2E)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetyl]amino}sulfonyl)benzoate ()
  • Structure : Shares the 1-methyl-2-oxoindole fragment but includes a sulfonylbenzoate group.
  • Physical Properties :
    • Melting point: 134–137°C, lower than phenyl-substituted analogs (e.g., 277–278°C in ), likely due to reduced crystallinity from the bulky sulfonyl group.
  • Spectral Data :
    • IR peaks at 1735 cm⁻¹ (ester C=O) and 1360 cm⁻¹ (SO₂) distinguish it from the target compound .
(b) 2-[(1H-Indol-3-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile ()
  • Structure : Lacks the 1-methyl-2-oxo substitution on the indole.
  • Molecular Formula : C₁₈H₁₅N₃S vs. C₁₉H₁₇N₃OS (target).
  • Key Differences: Absence of the methyl-oxo group reduces steric hindrance and may increase solubility in non-polar solvents. Molecular weight (305.4 g/mol) is slightly lower than the target compound.

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